molecular formula C12H13NO4 B1452898 [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol CAS No. 1105191-08-9

[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol

Cat. No.: B1452898
CAS No.: 1105191-08-9
M. Wt: 235.24 g/mol
InChI Key: OBSAVZSFQYYZOW-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol typically involves the (3 + 2) cycloaddition reaction. This reaction occurs regioselectively via various types of nitrile oxides and different types of dipolarophiles . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or sodium bicarbonate to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as converting the isoxazole ring to an isoxazoline ring using reducing agents like lithium aluminum hydride.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, isoxazoline derivatives, and various substituted isoxazole compounds, depending on the specific reaction and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Isoxazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, making this compound a candidate for developing new pharmaceuticals .

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Isoxazole-containing drugs have been investigated for treating various conditions, including infections and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for producing polymers, resins, and other high-performance materials .

Mechanism of Action

The mechanism of action of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and providing therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol: Unique due to its specific substitution pattern on the isoxazole ring.

    [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]acetone: Contains an acetone group, offering different reactivity and applications.

Uniqueness

This compound stands out due to its methanol group, which provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-14)13-17-11/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSAVZSFQYYZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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